molecular formula C9H4BrF3IN B11830847 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Katalognummer: B11830847
Molekulargewicht: 389.94 g/mol
InChI-Schlüssel: GHWHBTSNNBQKCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole: is a chemical compound with the molecular formula C8H3BrF3IN2 and a molecular weight of 390.93 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the halogenation of a precursor indole compound. The reaction conditions often involve:

    Halogenation: Using reagents like N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.

    Electrophilic Substitution: Reagents such as alkyl halides (R-X) or acyl chlorides (RCOCl) in the presence of a Lewis acid catalyst.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can lead to the formation of indole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-iodo-6-methyl-1H-indole
  • 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
  • 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile compound in various research applications.

Eigenschaften

Molekularformel

C9H4BrF3IN

Molekulargewicht

389.94 g/mol

IUPAC-Name

4-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H4BrF3IN/c10-5-1-4(9(11,12)13)2-7-8(5)6(14)3-15-7/h1-3,15H

InChI-Schlüssel

GHWHBTSNNBQKCA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NC=C2I)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.